2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol
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Overview
Description
2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three phenyl groups attached to the imidazole ring and an ethan-1-ol group at the 2-position of the imidazole ring. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine in ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating infections and cancer.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethan-1-ol can be compared with other imidazole derivatives such as:
2-(1H-Imidazol-1-yl)ethanol: This compound has a similar structure but lacks the phenyl groups, which may result in different chemical and biological properties.
2,4,5-Triphenyl-1H-imidazole: This compound lacks the ethan-1-ol group, which may affect its solubility and reactivity.
1,1,2,2-Tetra(4-(1H-imidazol-1-yl)phenyl)ethene: This compound has multiple imidazole rings and phenyl groups, making it structurally more complex and potentially more versatile in its applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
798571-52-5 |
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Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2,4,5-triphenylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C23H20N2O/c26-17-16-25-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)24-23(25)20-14-8-3-9-15-20/h1-15,26H,16-17H2 |
InChI Key |
NJTKSIWHQXYDBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)CCO)C4=CC=CC=C4 |
Origin of Product |
United States |
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